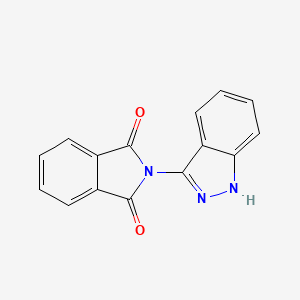

2-(1H-Indazol-3-il)-1H-isoindol-1,3(2H)-diona

Descripción general

Descripción

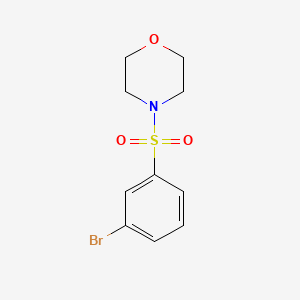

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, also known as 2-indazolyl-1H-isoindole-1,3(2H)-dione, is an organic compound derived from indazole. It is a heterocyclic compound with a five-membered ring structure, containing both nitrogen and oxygen atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.

Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

Los derivados del indazol, que comparten una estructura central con “2-(1H-Indazol-3-il)isoindolina-1,3-diona”, se han explorado por sus propiedades antimicrobianas. Por ejemplo, compuestos con un grupo indazol se han evaluado para la actividad contra varias cepas bacterianas como Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae y Salmonella typhi .

Investigación Anti-VIH

Los derivados del indol han mostrado promesa en la investigación anti-VIH. Estudios de acoplamiento molecular de nuevos derivados indolyl y oxochromenyl xanthenone se han realizado para evaluar su potencial como agentes anti-VIH-1 .

Actividad Anticancerígena

Las N-fenil-1H-indazol-1-carboxamidas, que están estructuralmente relacionadas con el compuesto en cuestión, se han sintetizado y evaluado para sus actividades antiproliferativas in vitro contra un panel de líneas celulares tumorales derivadas de varios tipos de cáncer aislados clínicamente . Además, los derivados de isoindolina-1,3-diona se han investigado por sus efectos en líneas celulares de cáncer de sangre .

Potencial Anti-Tubercular

Los compuestos que contienen grupos imidazol y tiadiazol se han sintetizado y evaluado por su potencial anti-tubercular contra Mycobacterium tuberculosis. Algunos de estos compuestos mostraron una actividad potente en comparación con otros .

Prevención de Biopelículas

La investigación también se ha centrado en el papel de las biopelículas en la persistencia bacteriana y el problema significativo que representan en la industria de la salud. Se están realizando esfuerzos para reducir la colonización microbiana y prevenir la formación de biopelículas .

Diseño y Síntesis de Fármacos

El diseño de nuevas moléculas utilizando isoindolina-1,3-diona ha recibido considerable atención debido a su amplia gama de aplicaciones. La investigación científica reciente se ha centrado en la síntesis de moléculas de isoindolinas-1,3-dionas para diversos usos .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-indazol-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLTKNDOHSWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373130 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82575-23-3 | |

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)